molecular formula C20H23NO8 B11479831 Methyl (4-methoxy-3-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}phenoxy)acetate

Methyl (4-methoxy-3-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}phenoxy)acetate

Cat. No.: B11479831
M. Wt: 405.4 g/mol
InChI Key: IFGJTYLORUNBLP-UHFFFAOYSA-N
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Description

Methyl 2-[4-methoxy-3-(2,3,4-trimethoxybenzamido)phenoxy]acetate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple methoxy groups and an amide linkage, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-methoxy-3-(2,3,4-trimethoxybenzamido)phenoxy]acetate typically involves multi-step organic reactions. One common method includes the esterification of 2-[4-methoxy-3-(2,3,4-trimethoxybenzamido)phenoxy]acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-methoxy-3-(2,3,4-trimethoxybenzamido)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-[4-methoxy-3-(2,3,4-trimethoxybenzamido)phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[4-methoxy-3-(2,3,4-trimethoxybenzamido)phenoxy]acetate involves its interaction with specific molecular targets. The methoxy groups and amide linkage play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4,5-trimethoxybenzoate
  • Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate
  • Methyl 3,4,5-trimethoxy-2-nitrobenzoate

Uniqueness

Methyl 2-[4-methoxy-3-(2,3,4-trimethoxybenzamido)phenoxy]acetate is unique due to the presence of both methoxy groups and an amide linkage, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C20H23NO8

Molecular Weight

405.4 g/mol

IUPAC Name

methyl 2-[4-methoxy-3-[(2,3,4-trimethoxybenzoyl)amino]phenoxy]acetate

InChI

InChI=1S/C20H23NO8/c1-24-15-8-6-12(29-11-17(22)26-3)10-14(15)21-20(23)13-7-9-16(25-2)19(28-5)18(13)27-4/h6-10H,11H2,1-5H3,(H,21,23)

InChI Key

IFGJTYLORUNBLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)OC)NC(=O)C2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

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